molecular formula C10H9N3O B13663389 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13663389
M. Wt: 187.20 g/mol
InChI Key: SCDPLTROVIKCPZ-UHFFFAOYSA-N
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Description

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a 6-methylpyridyl group and at the 5-position with an aldehyde functional group. This structure combines the aromatic and electronic properties of both imidazole and pyridine rings, making it a versatile intermediate in medicinal and agrochemical synthesis. The aldehyde group at the 5-position offers reactivity for further functionalization, such as condensation reactions to form hydrazones or Schiff bases, which are critical in developing bioactive molecules .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(6-methylpyridin-3-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-7-2-3-8(4-11-7)10-12-5-9(6-14)13-10/h2-6H,1H3,(H,12,13)

InChI Key

SCDPLTROVIKCPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NC=C(N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-3-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as methanol or ethanol, with the addition of acids like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde with key analogs from the literature:

Compound Name Core Structure Key Substituents Primary Bioactivity/Application Reference
2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde Imidazole-pyridine hybrid 6-Methylpyridyl, aldehyde Synthetic intermediate (potential antimicrobial)
2-n-Butyl-4-chloroimidazole-5-carbaldehyde (5d, 5e) Imidazole-carbaldehyde Chloro, bromo, n-butyl Antimicrobial (Gram-positive bacteria)
Imazamox Imidazole-pyridinecarboxylic acid Methoxymethyl, carboxylic acid Herbicidal (ACCase inhibitor)
Imazethapyr Imidazole-pyridinecarboxylic acid Ethyl, carboxylic acid Herbicidal (ALS enzyme inhibitor)

Key Findings

Substituent-Driven Bioactivity :

  • Halogenated Derivatives (5d, 5e) : The presence of chloro and bromo groups in 2-n-butyl-4-chloroimidazole-5-carbaldehyde analogs correlates with enhanced antimicrobial activity against Gram-positive bacteria, likely due to increased electrophilicity and membrane disruption .
  • Aldehyde vs. Carboxylic Acid : While the aldehyde group in the target compound enables derivatization (e.g., hydrazone formation for antimicrobial agents), carboxylic acid derivatives like imazamox and imazethapyr exhibit herbicidal activity by inhibiting plant-specific enzymes .

In contrast, herbicides like imazamox and imazethapyr rely on ethyl or methoxymethyl groups for target-site binding in plants .

Synthetic Utility :

  • The aldehyde group in 2-(6-Methyl-3-pyridyl)imidazole-5-carbaldehyde is pivotal for constructing bis-heterocyclic systems (e.g., pyrazolines), a strategy used in antimicrobial drug development . Conversely, carboxylic acid analogs are optimized for stability and systemic transport in plants .

Research Implications and Limitations

  • Antimicrobial Potential: While halogenated imidazole-carbaldehydes (e.g., 5d, 5e) show promise, the target compound’s methylpyridyl substituent may require further modification (e.g., introducing electron-withdrawing groups) to enhance bioactivity .
  • Agrochemical Divergence : The herbicidal activity of imazamox and imazethapyr underscores the importance of carboxylic acid groups for plant enzyme inhibition, a feature absent in the aldehyde-containing target compound .

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